molecular formula C21H26N2O4S B2503031 N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(m-tolyloxy)acetamide CAS No. 954709-39-8

N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(m-tolyloxy)acetamide

Cat. No. B2503031
CAS RN: 954709-39-8
M. Wt: 402.51
InChI Key: VRJQOYHNSACRIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(m-tolyloxy)acetamide is not directly mentioned in the provided papers. However, the papers discuss related tetrahydroisoquinoline derivatives, which can provide insights into the chemical class to which the compound belongs. Tetrahydroisoquinolines are a class of compounds that have been studied for their potential as ligands in various biological receptors and enzymes. For instance, N-acetyl-1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives have been synthesized for use as positron emission tomography (PET) ligands to image brain diseases . Similarly, 3-fluoromethyl-7-sulfonyl-1,2,3,4-tetrahydroisoquinolines have been evaluated as inhibitors of phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in the synthesis of adrenaline .

Synthesis Analysis

The synthesis of tetrahydroisoquinoline derivatives typically involves multi-step organic reactions. The papers do not provide a direct synthesis route for this compound, but they do describe the synthesis of similar compounds. For example, the synthesis of carbon-11 and fluorine-18 labeled N-acetyl-1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives involves the introduction of isotopic labels that are useful in PET imaging . The synthesis of 3-fluoromethyl-7-sulfonyl-1,2,3,4-tetrahydroisoquinolines includes the introduction of a sulfonyl group, which is a key functional group in the compound of interest .

Molecular Structure Analysis

The molecular structure of tetrahydroisoquinoline derivatives is characterized by the presence of a tetrahydroisoquinoline core, which can be modified with various substituents to alter its properties and biological activity. The single crystal structure of a potent tetrahydroisoquinoline derivative was reported, providing insights into the three-dimensional arrangement of atoms and the potential for interaction with biological targets . Molecular modeling studies have also been used to predict the interactions of these compounds with enzymes such as PNMT .

Chemical Reactions Analysis

The chemical reactivity of tetrahydroisoquinoline derivatives is influenced by the functional groups attached to the core structure. For instance, the presence of a sulfonyl group can enable the formation of hydrogen bonds with biological targets, as seen in the interaction of sulfonamide derivatives with PNMT . The introduction of isotopic labels, such as carbon-11 and fluorine-18, allows the compounds to be used in PET imaging, which relies on the detection of radioactive decay .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydroisoquinoline derivatives, such as solubility, lipophilicity, and potency as enzyme inhibitors or receptor ligands, are crucial for their potential therapeutic applications. The papers indicate that the lipophilicity of the compounds can be increased by modifying the sulfonyl group, which may enhance their ability to cross the blood-brain barrier . The potency of these compounds as inhibitors of PNMT is also discussed, with sulfonamide derivatives showing enhanced inhibitory potency compared to sulfones .

Scientific Research Applications

Structural Aspects and Properties

Research on amide-containing isoquinoline derivatives, similar to N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(m-tolyloxy)acetamide, focuses on their structural aspects and properties. Studies have explored how these compounds interact with various acids, forming gels or crystalline solids depending on the nature of the acid. Such structural investigations provide insights into the potential of these compounds in forming inclusion complexes, which could have implications for drug delivery systems and material science. For instance, the ability to form host–guest complexes with enhanced fluorescence properties suggests applications in sensing and fluorescence-based assays (Karmakar, Sarma, & Baruah, 2007).

Synthesis and Pharmacological Potential

The synthesis and evaluation of 3-hydroxymethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines demonstrate the pharmacological potential of compounds within this class. These compounds have shown significant potency and selectivity in inhibiting phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in stress response mechanisms. Their ability to cross the blood-brain barrier indicates potential applications in neurological disorders or conditions requiring central nervous system action (Grunewald, Romero, & Criscione, 2005).

Antitumor Activity

Research on methoxy-indolo[2,1‐a]isoquinolines and their derivatives, which share a core structure with this compound, has revealed their potential in antitumor activity. The synthesis of these compounds followed by testing for cytostatic activity in vitro against various cancer cell lines demonstrates the broader applicability of isoquinoline derivatives in cancer research. Certain derivatives exhibited significant inhibition of cell proliferation, suggesting their role as leads in the development of new cancer therapies (Ambros, Angerer, & Wiegrebe, 1988).

Selectivity in Enzyme Inhibition

Studies examining compounds like 7-(aminosulfonyl)-1,2,3,4-tetrahydroisoquinoline have highlighted their exceptional selectivity in inhibiting specific enzymes over others, such as phenylethanolamine N-methyltransferase (PNMT) versus the alpha 2-adrenoceptor. This selectivity is not solely due to the presence of an acidic hydrogen but may also depend on other properties of the aminosulfonyl group. Such research underscores the importance of structural elements in designing drugs with targeted enzyme inhibition, offering pathways for the development of therapeutics with minimized side effects (Grunewald, Dahanukar, Caldwell, & Criscione, 1997).

properties

IUPAC Name

2-(3-methylphenoxy)-N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-3-11-28(25,26)23-10-9-17-7-8-19(13-18(17)14-23)22-21(24)15-27-20-6-4-5-16(2)12-20/h4-8,12-13H,3,9-11,14-15H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRJQOYHNSACRIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)COC3=CC=CC(=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.